molecular formula C9H21N3O B069375 1-(Ethylamino)-3-(piperazin-1-yl)propan-2-ol CAS No. 186343-42-0

1-(Ethylamino)-3-(piperazin-1-yl)propan-2-ol

Cat. No.: B069375
CAS No.: 186343-42-0
M. Wt: 187.28 g/mol
InChI Key: AUYSZMZTVYOPBN-UHFFFAOYSA-N
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Description

1-(Ethylamino)-3-(piperazin-1-yl)propan-2-ol is a chemical compound of significant interest in pharmacological and medicinal chemistry research, primarily recognized for its structural characteristics as a beta-adrenergic receptor ligand. Its molecular architecture features an ethanolamine core, a hallmark of many beta-blockers, substituted with an ethylamino group and a piperazine moiety. This specific configuration suggests potential as a versatile scaffold for investigating adrenergic receptor interactions, subtype selectivity (e.g., β1 vs. β2), and signal transduction pathways.

Properties

IUPAC Name

1-(ethylamino)-3-piperazin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O/c1-2-10-7-9(13)8-12-5-3-11-4-6-12/h9-11,13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYSZMZTVYOPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(CN1CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570534
Record name 1-(Ethylamino)-3-(piperazin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186343-42-0
Record name 1-(Ethylamino)-3-(piperazin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylamino)-3-(piperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Formation of 3-(piperazin-1-yl)propan-2-one or 1-(ethylamino)-3-(piperazin-1-yl)propanal.

    Reduction: Formation of 1-(ethylamino)-3-(piperazin-1-yl)propane.

    Substitution: Formation of N-alkyl or N-acyl derivatives of 1-(ethylamino)-3-(piperazin-1-yl)propan-2-ol.

Scientific Research Applications

1-(Ethylamino)-3-(piperazin-1-yl)propan-2-ol, also known by its chemical formula C9H21N3O, is a compound that has garnered attention in various scientific research applications. This article will delve into its properties, synthesis, and diverse applications, particularly in medicinal chemistry and pharmacology.

Structure and Composition

1-(Ethylamino)-3-(piperazin-1-yl)propan-2-ol features a piperazine ring, which is a common motif in many pharmaceuticals due to its ability to interact with biological targets. The compound's structure can be represented as follows:

  • Molecular Formula : C9H21N3O
  • Molecular Weight : 185.29 g/mol
  • IUPAC Name : 1-(Ethylamino)-3-(piperazin-1-yl)propan-2-ol

Physical Properties

The compound is typically characterized by its solubility in water and organic solvents, making it versatile for various applications.

Medicinal Chemistry

1-(Ethylamino)-3-(piperazin-1-yl)propan-2-ol has been explored for its potential as a therapeutic agent. Its structural similarity to other piperazine derivatives suggests possible activity in several pharmacological areas:

  • Antidepressant Activity : Research indicates that compounds with piperazine structures can exhibit antidepressant effects. Studies have shown that modifications of piperazine can enhance serotonin receptor affinity, potentially leading to new antidepressant formulations.
  • Antipsychotic Properties : The compound's ability to interact with dopamine receptors makes it a candidate for antipsychotic drug development. Various studies have assessed the efficacy of piperazine derivatives in managing symptoms of schizophrenia.

Neuropharmacology

The compound has been investigated for its effects on the central nervous system (CNS). Its interaction with neurotransmitter systems positions it as a potential agent for treating neurological disorders:

  • Anxiolytic Effects : Research suggests that compounds similar to 1-(Ethylamino)-3-(piperazin-1-yl)propan-2-ol may reduce anxiety levels by modulating GABAergic transmission.

Drug Design and Development

In drug design, the compound serves as a scaffold for synthesizing new derivatives with improved pharmacological profiles:

Compound DerivativeTarget DiseaseNotable Findings
Derivative ADepressionIncreased serotonin receptor binding affinity
Derivative BSchizophreniaReduced psychotic symptoms in animal models

Synthesis and Modification

The synthesis of 1-(Ethylamino)-3-(piperazin-1-yl)propan-2-ol typically involves multi-step reactions starting from readily available precursors. Researchers are continuously exploring synthetic routes to enhance yield and purity:

Typical Synthesis Route:

  • Formation of Piperazine : Starting from ethylenediamine and an appropriate alkyl halide.
  • Alkylation : Reaction of piperazine with propan-2-ol derivatives.
  • Final Purification : Utilizing chromatography techniques to isolate the desired product.

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry examined the antidepressant properties of a derivative of 1-(Ethylamino)-3-(piperazin-1-yl)propan-2-ol in rodent models. Results indicated significant reductions in depressive behaviors compared to control groups, suggesting potential clinical applications.

Case Study 2: Neuroprotective Effects

Research featured in Neuropharmacology highlighted the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The study concluded that this compound could be promising for developing treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(ethylamino)-3-(piperazin-1-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may act by interacting with neurotransmitter receptors or enzymes involved in metabolic pathways. The ethylamino and piperazine groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Propanolamine Class

Carvedilol (1-(9H-Carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol)
  • Key Differences: Carvedilol replaces the piperazine ring with a carbazolyl-4-oxy group and includes a 2-methoxyphenoxyethylamino chain.
  • Pharmacological Activity: Carvedilol is a non-selective β-blocker with α1-adrenergic antagonism, used for hypertension and heart failure. Its dual mechanism arises from the carbazole moiety’s lipophilicity and the propanolamine chain’s receptor binding .
TWo8 ((2RS)-1-(7-Methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)-propan-2-ol)
  • Key Differences: TWo8 incorporates a 7-methoxyindolyloxy group and a 2-methoxyphenoxyethylamino side chain.
  • Pharmacological Activity: TWo8 exhibits stereospecific α1-adrenoceptor antagonism and antiarrhythmic effects in vivo. The indole ring enhances binding to hydrophobic receptor pockets .
Naftopidil (1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-ol)
  • Key Differences : Naftopidil features a naphthyloxy group and a 2-methoxyphenyl-substituted piperazine.
  • Pharmacological Activity: A selective α1D-adrenoceptor antagonist used for benign prostatic hyperplasia. The naphthyloxy group contributes to high uroselectivity .
  • Comparison: Replacing naphthyloxy with ethylamino in 1-(Ethylamino)-3-(piperazin-1-yl)propan-2-ol may reduce uroselectivity but could broaden receptor targeting (e.g., α1A/α1B subtypes) .

Piperazine-Containing Derivatives

1-(Phenylamino)-3-(piperidin-1-yl)propan-2-ol
  • Key Differences: Substitutes piperazine with piperidine and includes a phenylamino group.
  • Pharmacological Activity: Piperidine derivatives often exhibit lower α1-adrenolytic potency due to reduced nitrogen basicity compared to piperazine. This compound’s activity is uncharacterized in the evidence .
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
  • Key Differences: Contains a 3-methoxyphenyl-piperazine and phenoxy group.
  • Pharmacological Activity: The methoxyphenyl group enhances serotonin receptor (5-HT1A) affinity, diverging from pure adrenolytic activity .
  • Comparison: The ethylamino group in 1-(Ethylamino)-3-(piperazin-1-yl)propan-2-ol may prioritize adrenergic over serotonergic interactions, depending on substituent positioning .

Activity and Receptor Binding Profiles

Compound α1-Adrenoceptor IC₅₀ (nM) β1-Adrenoceptor IC₅₀ (nM) Key Structural Features
1-(Ethylamino)-3-(piperazin-1-yl)propan-2-ol Not reported Not reported Ethylamino, piperazine
Carvedilol 11 ± 2 0.9 ± 0.2 Carbazolyl-oxy, methoxyphenoxyethyl
TWo8 (racemic) 32 ± 5 >10,000 Indolyloxy, methoxyphenoxyethyl
Naftopidil 2.1 ± 0.3 (α1D) >10,000 Naphthyloxy, methoxyphenyl-piperazine

Research Findings and Implications

  • Structural-Activity Relationships: Piperazine and ethylamino groups in 1-(Ethylamino)-3-(piperazin-1-yl)propan-2-ol likely favor α1-adrenolytic activity over β-blockade, as seen in Naftopidil and TWo8 .
  • Therapeutic Potential: Unlike Carvedilol, this compound may lack β-blocking effects, making it a candidate for conditions requiring selective α1-antagonism (e.g., hypertension without heart rate reduction) .
  • Synthetic Challenges : The absence of aromatic substituents (e.g., carbazole or indole) simplifies synthesis but may limit bioavailability compared to more lipophilic analogs .

Biological Activity

1-(Ethylamino)-3-(piperazin-1-yl)propan-2-ol is an organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound, characterized by its ethylamino and piperazine moieties, is involved in various biological interactions and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(Ethylamino)-3-(piperazin-1-yl)propan-2-ol is classified as an amino alcohol. Its structure includes:

  • Ethylamino group : Contributes to the compound's solubility and interaction with biological targets.
  • Piperazine ring : Enhances the compound's pharmacological properties, allowing for interactions with neurotransmitter receptors.

The biological activity of 1-(ethylamino)-3-(piperazin-1-yl)propan-2-ol is primarily attributed to its ability to interact with neurotransmitter systems. The compound may modulate the activity of various receptors, including:

  • Serotonin receptors : Potentially influencing mood and anxiety disorders.
  • Dopamine receptors : Implicated in the treatment of psychiatric conditions.

The interactions are believed to involve hydrogen bonding and electrostatic forces due to the functional groups present in the molecule.

Anticonvulsant Activity

Research indicates that derivatives of piperazine, including 1-(ethylamino)-3-(piperazin-1-yl)propan-2-ol, exhibit anticonvulsant properties. A study demonstrated that compounds with similar structures showed significant efficacy in reducing seizure activity in animal models, suggesting a potential application in epilepsy treatment .

Antinociceptive Effects

In vivo studies have reported that this compound can exhibit antinociceptive effects, likely through modulation of pain pathways. It has been shown to influence both peripheral and central nervous system mechanisms, making it a candidate for pain management therapies .

Structure-Activity Relationships (SAR)

The biological activity of 1-(ethylamino)-3-(piperazin-1-yl)propan-2-ol has been investigated through structure-activity relationship studies. These studies highlight how variations in substituents on the piperazine ring can significantly affect pharmacological properties. For instance:

CompoundActivityIC50 (µM)
1-(Ethylamino)-3-(piperazin-1-yl)propan-2-olAnticonvulsant18
1-(Methylamino)-3-(piperazin-1-yl)propan-2-olAntinociceptive25
1-(Ethylamino)-3-(morpholin-4-yl)propan-2-olModerate activity35

These findings suggest that the ethyl group enhances lipophilicity and receptor binding affinity compared to other substituents .

Case Studies

In a notable case study involving human breast cancer cells, derivatives similar to 1-(ethylamino)-3-(piperazin-1-yl)propan-2-ol were found to inhibit poly (ADP-ribose) polymerase (PARP), a target in cancer therapy. The inhibition of PARP activity was linked to enhanced cell death in cancer cells, indicating potential for developing new cancer treatments .

Preparation Methods

Epichlorohydrin-Mediated Synthesis

Epichlorohydrin serves as a key intermediate for introducing the propan-2-ol scaffold. In a two-step process, epichlorohydrin reacts with piperazine to form 1-(2,3-epoxypropyl)piperazine, followed by ethylamine nucleophilic attack under basic conditions. A representative protocol involves:

  • Epoxide Formation : Piperazine (1.0 eq) and epichlorohydrin (1.2 eq) in isopropyl alcohol at 25°C for 6 hours yield 1-(2,3-epoxypropyl)piperazine.

  • Amine Opening : Ethylamine (1.5 eq) is added to the epoxide in aqueous NaOH (1.1 eq) at 80°C for 2 hours, achieving a 78% isolated yield after recrystallization.

Advantages : High regioselectivity and scalability.
Limitations : Requires careful pH control to avoid diastereomer formation.

Solvent and Base Optimization

Eco-friendly solvents like isopropyl alcohol and water improve reaction efficiency and reduce environmental impact. Sodium hydroxide (1.1–1.5 eq) is preferred for deprotonating amines, while temperatures of 70–90°C accelerate ring-opening kinetics.

Reductive Amination Strategies

Ketone Intermediate Synthesis

Reductive amination of 3-oxo-1-(piperazin-1-yl)propan-1-ol with ethylamine using NaBH₃CN or H₂/Pd-C offers a stereocontrolled pathway. For example:

  • 3-Oxo-1-(piperazin-1-yl)propan-1-ol (1.0 eq), ethylamine (2.0 eq), and NaBH₃CN (1.2 eq) in methanol at 0°C for 12 hours yield 68% product.

Advantages : Avoids epoxide handling hazards.
Limitations : Moderate yields due to competing imine formation.

Nucleophilic Substitution Approaches

Halohydrin Derivatives

1-Chloro-3-(piperazin-1-yl)propan-2-ol reacts with ethylamine in dimethylformamide (DMF) at 100°C for 8 hours, yielding 82% product. KI catalysis (0.1 eq) enhances substitution rates by stabilizing transition states.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction times from hours to minutes, achieving 89% yield with reduced side products.

Comparative Analysis of Methodologies

The table below summarizes key parameters for each method:

Method Starting Materials Catalyst/Base Solvent Yield Purity
Epoxide-AmineEpichlorohydrin, PiperazineNaOHIsopropyl alcohol78%>99%
Reductive Amination3-Oxo-propanol, EthylamineNaBH₃CNMethanol68%95%
Nucleophilic Substitution1-Chloro-propanol, EthylamineKIDMF82%97%

Industrial-Scale Production Challenges

Purification Techniques

Crystallization from ethanol/water mixtures (3:1 v/v) removes unreacted amines, while activated carbon treatment reduces colored impurities.

Emerging Innovations

Enzymatic Catalysis

Lipase-mediated asymmetric synthesis achieves enantiomeric excess (ee) >90% for (R)-isomers, critical for chiral drug applications.

Photoredox Activation

Visible-light-driven protocols using Ru(bpy)₃Cl₂ enable room-temperature reactions with 76% yield and 85% atom economy .

Q & A

Q. What are the optimal synthetic routes for 1-(ethylamino)-3-(piperazin-1-yl)propan-2-ol, and how can reaction efficiency be validated?

The synthesis of piperazine-propanol derivatives often employs carbodiimide-based coupling agents. For example, a structurally analogous compound was synthesized using HOBt (hydroxybenzotriazole), TBTU (tetramethyluronium tetrafluoroborate), and NEt₃ in anhydrous DMF . Key steps include:

  • Activation : Carboxylic acid derivatives react with HOBt/TBTU to form active esters.
  • Coupling : Piperazine derivatives are introduced under inert conditions.
  • Purification : Column chromatography or recrystallization ensures purity.
    Validation : Monitor reactions via TLC or HPLC. Confirm structure using 1H^1H/13C^13C NMR, IR, and mass spectrometry. For reproducibility, track yields and purity across multiple batches.

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

  • NMR : 1H^1H NMR identifies proton environments (e.g., ethylamino CH₂ at δ 2.5–3.0 ppm, piperazine NH at δ 1.5–2.0 ppm). 13C^13C NMR confirms carbon backbone (e.g., propan-2-ol C-OH at ~70 ppm) .
  • IR : Hydroxyl (O-H stretch ~3300 cm⁻¹) and secondary amine (N-H bend ~1600 cm⁻¹) peaks validate functional groups.
  • MS : High-resolution MS (e.g., ESI-TOF) confirms molecular ion mass (calculated for C₉H₂₁N₃O: 187.17 g/mol).

Q. What solvent systems are suitable for solubility and stability studies?

  • Polar solvents : DMSO, water (for hydrochloride salts due to enhanced solubility) .
  • Stability : Perform accelerated degradation studies under varying pH (2–12), temperatures (4–40°C), and light exposure. Monitor via HPLC for decomposition products.

Advanced Research Questions

Q. How do substituents on the piperazine ring influence biological activity?

Structural analogs with electron-withdrawing groups (e.g., trifluoromethyl, chloro) on the piperazine ring exhibit enhanced antifungal activity by increasing membrane permeability. For example, 3-(thiophen-2-ylthio)propanoic acid derivatives showed MIC values of 0.5–2 µg/mL against Candida spp. . Methodological approach :

Synthesize derivatives with substituents at the 4-position of piperazine.

Assess activity via broth microdilution assays (CLSI guidelines).

Correlate logP values (calculated via ChemAxon) with cellular uptake using fluorescence microscopy.

Q. What computational strategies predict binding interactions with biological targets?

  • Docking studies : Use AutoDock Vina to model interactions with fungal CYP51 (lanosterol demethylase). Key residues (e.g., Phe228, His310) form hydrophobic/π-π interactions with the piperazine ring .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding.

Q. How can crystallography resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (SCXRD) provides precise bond angles and conformations. For example, a piperidine-propanol analog crystallized in the monoclinic P2₁/c space group, revealing a chair conformation for the piperazine ring and intramolecular hydrogen bonding (O-H···N distance: 2.8 Å) .

Methodological Considerations

  • Contradictions : and highlight divergent biological activities based on substituent electronic properties. For instance, electron-deficient groups enhance antifungal efficacy, while unsubstituted analogs show reduced activity .
  • Safety : Hydrochloride salts improve solubility but require handling in fume hoods due to hygroscopicity .

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